molecular formula C19H10F6N4 B2999165 9-Styryl-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine CAS No. 338962-23-5

9-Styryl-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine

Cat. No. B2999165
CAS RN: 338962-23-5
M. Wt: 408.307
InChI Key: OYJGWTQHDOCPTD-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “9-Styryl-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine” is a complex organic molecule that contains several functional groups . It has a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This triazole ring is readily capable of binding in the biological system with a variety of enzymes and receptors and thus shows versatile biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of the triazole ring and the naphthyridine group would likely contribute to the compound’s stability and reactivity .

Scientific Research Applications

Synthesis Methods

  • Metal-Free Synthesis Techniques : The synthesis of biologically important triazolopyridines, closely related to the compound , has been achieved through metal-free oxidative N-N bond formation, highlighting a novel strategy for constructing these complex structures (Zheng et al., 2014).

  • Microwave-Assisted Synthesis : An efficient microwave-assisted method has been developed for synthesizing triazolonaphthyridines, indicating a convenient approach for preparing these compounds (Mogilaiah et al., 2010).

Biological Activities

  • Antibacterial Properties : Certain derivatives of triazolonaphthyridines have shown substantial antibacterial activity, even surpassing some commercial antibiotics (Prakash et al., 2007).

  • Anticonvulsant Activity : Research has indicated that certain naphthyridine derivatives possess anticonvulsant properties, suggesting potential applications in treating neurological disorders (Paronikyan et al., 2002).

  • Antileukemic Activity : Some pyrrole-fused tricyclic heterocycles, which are structurally similar, have shown activity against lymphocytic leukemia (Anderson et al., 1988).

Chemical Properties

  • Luminescent Complexes : Research involving triazolo ligands, which are structurally related, has led to the synthesis of luminescent complexes, potentially useful in material science and chemistry (Das & Panda, 2006).

  • Fluorinated Polyimides : Novel fluorinated polyimides derived from compounds containing trifluoromethyl groups have been synthesized, exhibiting promising properties like low moisture absorption and low dielectric constants, useful in advanced material applications (Chung & Hsiao, 2008).

Future Directions

The future research on this compound would likely focus on exploring its potential uses, particularly in the field of medicine given the known biological activity of triazole derivatives . Further studies could also investigate its synthesis, properties, and mechanism of action in more detail.

properties

IUPAC Name

9-[(E)-2-phenylethenyl]-2,4-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a][1,8]naphthyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10F6N4/c20-18(21,22)13-10-14(19(23,24)25)26-17-12(13)7-9-16-28-27-15(29(16)17)8-6-11-4-2-1-3-5-11/h1-10H/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYJGWTQHDOCPTD-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NN=C3N2C4=C(C=C3)C(=CC(=N4)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NN=C3N2C4=C(C=C3)C(=CC(=N4)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10F6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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